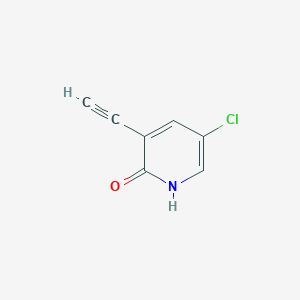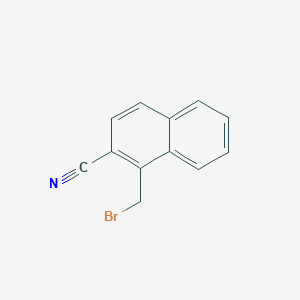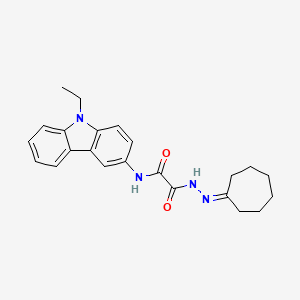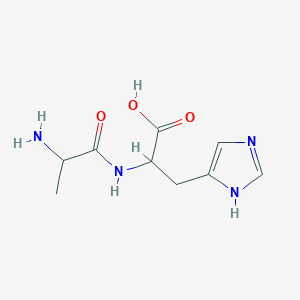![molecular formula C20H21N3O3S B12496513 N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12496513.png)
N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a benzothiazole moiety through a propanamide linkage. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The morpholine ring is introduced via nucleophilic substitution reactions involving phenyl halides and morpholine. The final step involves coupling the morpholine-substituted phenyl group with the benzothiazole core using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated phenyl derivatives, morpholine, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through hydrogen bonding, π-stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylmorpholine: A simpler analog with a morpholine ring attached to a phenyl group.
Benzothiazole derivatives: Compounds containing the benzothiazole core, which exhibit similar chemical properties.
Morpholine-substituted phenyl compounds: Various compounds with morpholine rings attached to phenyl groups.
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the combination of its morpholine, phenyl, and benzothiazole moieties. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H21N3O3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(4-morpholin-4-ylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O3S/c24-19(9-10-23-17-3-1-2-4-18(17)27-20(23)25)21-15-5-7-16(8-6-15)22-11-13-26-14-12-22/h1-8H,9-14H2,(H,21,24) |
InChI-Schlüssel |
UBPJGXJKLOTKKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)


![Ethyl 5-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496484.png)

![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
